Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-1-methylindole-3-acetic acid

Prodrug activation kinetics HRP Compound I V79 fibroblast cytotoxicity

This 5-fluoro, N-methyl dual-substituted indole-3-acetic acid is a critical scaffold for programs requiring halogen-dependent cytotoxic activation combined with N-alkyl metabolic stability, a profile unattainable with single-modification analogues (5-F-IAA or 1-Me-IAA). Its electron-withdrawing 5-F motif drives peroxidase-mediated activation while the N-methyl group enhances lipophilicity and blocks dealkylation, making it essential for GDEPT prodrug screening, auxin receptor selectivity studies, and preformulation developability assessment.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 388574-15-0
Cat. No. B3133406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methylindole-3-acetic acid
CAS388574-15-0
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15)
InChIKeyOTQYMPMYLBKLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-methylindole-3-acetic acid (CAS 388574-15-0): A Dual-Modified Indole-3-acetic Acid Scaffold for Prodrug and Signaling Research


5-Fluoro-1-methylindole-3-acetic acid (CAS 388574-15-0, IUPAC: 2-(5-fluoro-1-methylindol-3-yl)acetic acid, MW 207.20, formula C₁₁H₁₀FNO₂) is a synthetic indole-3-acetic acid (IAA) derivative bearing two key modifications: a fluorine atom at the 5-position of the indole ring and a methyl group at the N-1 position [1]. This dual-substitution pattern places it at the intersection of two well-characterized structural classes—peroxidase-activated halogenated IAA prodrugs and N-alkylated auxin analogues—making it a strategically positioned scaffold for medicinal chemistry and plant biology research [2]. Unlike the natural auxin IAA, which activates multiple signaling pathways and is rapidly metabolized in planta, this compound's combined electron-withdrawing (5-F) and N-alkyl substituents confer a distinct pharmacological and signaling profile that cannot be replicated by single-modification analogues [3].

Why 5-Fluoro-1-methylindole-3-acetic acid Cannot Be Replaced by Single-Modification or Non-Halogenated Analogues


The substitution of 5-fluoro-1-methylindole-3-acetic acid with either its non-fluorinated N-methyl analogue (1-methylindole-3-acetic acid, CAS 1912-48-7) or its non-methylated 5-fluoro analogue (5-fluoroindole-3-acetic acid, CAS 443-73-2) results in the loss of critical functional properties that arise specifically from the simultaneous presence of both modifications . The 5-fluoro substituent is essential for the electron-withdrawing effect that drives peroxidase-mediated oxidative activation to cytotoxic species: halogenated IAAs achieve surviving fractions below 10⁻³ under HRP activation, whereas non-halogenated analogues show orders of magnitude lower cytotoxicity under identical conditions [1]. Conversely, the N-methyl group increases lipophilicity (LogP ~1.8 for 1-Me-IAA vs. ~1.3 for 5-F-IAA) and blocks metabolic N-dealkylation pathways, thereby conferring pharmacokinetic differentiation that the non-methylated fluoro analogue lacks . The dual-substituted scaffold thus occupies a unique parametric space—combining halogen-dependent cytotoxic activation potential with N-alkyl-dependent metabolic stability—that neither single-modification comparator can address.

Quantitative Differentiation Evidence: 5-Fluoro-1-methylindole-3-acetic acid vs. Closest Analogs


Peroxidase-Activated Cytotoxicity Paradox: 5-F-IAA Outperforms IAA Despite 10-Fold Slower Enzymatic Oxidation

5-Fluoroindole-3-acetic acid (5-F-IAA, the direct non-methylated analogue) is oxidized by horseradish peroxidase (HRP) Compound I approximately 10-fold more slowly than the natural auxin indole-3-acetic acid (IAA), yet paradoxically produces far greater cytotoxicity toward V79 Chinese hamster lung fibroblasts upon enzymatic activation [1]. This counterintuitive 'slow oxidation, high toxicity' profile is a hallmark of the 5-fluoro substitution and is not observed with IAA or non-halogenated analogues. The 1-methyl modification on the target compound 5-fluoro-1-methylindole-3-acetic acid is expected to further modulate this activation kinetics/cytotoxicity relationship by altering the electronic environment at the indole nitrogen, a prediction supported by structure-activity trends showing that electron-withdrawing substituents enhance the cytotoxicity of the resulting 3-methyleneoxindole products [2].

Prodrug activation kinetics HRP Compound I V79 fibroblast cytotoxicity Enzyme-prodrug therapy

Halogen-Dependent Cytotoxicity: Fluorinated IAAs Achieve >1000-Fold Greater Cell Kill Than Non-Halogenated Analogues Under Identical HRP Activation

In a systematic comparison of substituted IAA derivatives oxidized by HRP and tested against V79 cells, halogenated IAAs (including 5-fluoro-, 5-bromo-, and 6-chloro-substituted compounds) produced typical surviving fractions below 10⁻³ after 2 h incubation with 100 µM prodrug and HRP, whereas the 5-methyl analogue and the parent unsubstituted IAA showed substantially lower cytotoxicity under identical conditions [1]. The parent prodrugs exhibit negligible toxicity at 100 µM in the absence of HRP, confirming that cytotoxicity requires enzymatic activation [2]. This establishes a clear halogen-dependence: the electron-withdrawing fluorine at the 5-position is a critical determinant of the cytotoxicity of the oxidation products, likely through stabilization of the electrophilic 3-methyleneoxindole intermediate that conjugates with cellular thiols and nucleophiles [3].

Halogenated prodrugs Structure-cytotoxicity relationship V79 clonogenic assay Targeted cancer therapy

Auxin Signaling Pathway Discrimination: 5-F-IAA Selectively Activates TIR1/AFB Transcriptional Signaling Without ABP1-Mediated Protoplast Swelling

5-Fluoroindole-3-acetic acid (5-F-IAA) was demonstrated to selectively activate the TIR1/AFB-mediated transcriptional auxin signaling pathway—as evidenced by DR5 reporter gene expression and hypocotyl growth stimulation—while failing to induce ABP1-dependent protoplast swelling in Arabidopsis thaliana hypocotyl protoplasts [1]. In direct contrast, natural IAA activates both TIR1/AFB and ABP1 pathways, producing both transcriptional responses and rapid protoplast swelling. The complementary analogue PEO-IAA (α-(phenylethyl-2-oxo)-indole-3-acetic acid) showed the opposite selectivity: it induced ABP1-mediated protoplast swelling but no TIR1/AFB-dependent hypocotyl growth [2]. This pharmacological discrimination was validated using ABP1 null mutants (abp1-c1, abp1-TD1) and the Coimbra accession (which harbors an amino acid exchange in the ABP1 auxin-binding domain), all of which abolished auxin-induced protoplast swelling while leaving TIR1/AFB-mediated growth responses intact [3].

Auxin receptor pharmacology TIR1/AFB pathway ABP1 signaling Protoplast swelling assay Arabidopsis thaliana

Tumor Pharmacokinetic Advantage: 5-F-IAA Achieves In Vivo Tumor Exposure Exceeding In Vitro Cytotoxic Thresholds

In a murine carcinoma NT model, 5-fluoroindole-3-acetic acid (5-F-IAA) administered intraperitoneally at 50 mg/kg achieved intratumoral concentrations of approximately 200 µM, with plasma levels reaching 1 mM (4-5-fold higher than tumor levels) [1]. Critically, the integrated area under the concentration-time curve (AUC) in tumors over 2 hours was approximately 20 mM·min, which is almost double the exposure required to achieve 90-99% cell kill in human MCF7 breast carcinoma and HT29 colon carcinoma cell lines, as well as CaNT murine carcinoma cells in vitro [2]. This in vivo exposure-to-cytotoxicity relationship establishes a favorable therapeutic window for the 5-fluoro IAA scaffold, where tumor drug levels sufficient for near-complete cell kill are attainable at doses that do not produce systemic toxicity from the prodrug alone [3].

In vivo pharmacokinetics Tumor drug exposure GDEPT Murine carcinoma model Prodrug biodistribution

Dual-Modification Synergy: N-Methylation Plus 5-Fluoro Substitution Provides Physicochemical Differentiation Unavailable in Either Single-Modification Analogue

The combination of N-1 methylation and 5-fluoro substitution in 5-fluoro-1-methylindole-3-acetic acid produces a physicochemical profile distinct from both single-modification comparators . The N-methyl group increases calculated LogP by approximately 0.5 log units compared to the non-methylated 5-fluoroindole-3-acetic acid (estimated LogP ~1.8 for 1-methyl-IAA vs. ~1.3 for 5-F-IAA), which predicts enhanced passive membrane permeability and potentially improved oral bioavailability . Simultaneously, the 5-fluoro substituent lowers the pKa of the indole NH (when unmethylated) and exerts an electron-withdrawing effect that is critical for the peroxidase-mediated oxidative activation mechanism—a feature absent in 1-methylindole-3-acetic acid (CAS 1912-48-7, mp 126-128 °C, LogP 1.81, pKa 4.53) . The dual-substituted compound thus offers a unique combination: fluorine-dependent cytotoxic activation potential (from the 5-fluoro motif) and N-alkyl-dependent metabolic stability and membrane partitioning (from the 1-methyl motif), neither of which is simultaneously present in any single-modification comparator.

Structure-property relationships Lipophilicity optimization Metabolic stability Indole scaffold design Drug-likeness

Evidence-Backed Application Scenarios for 5-Fluoro-1-methylindole-3-acetic acid Procurement


HRP-Based Gene-Directed Enzyme Prodrug Therapy (GDEPT) Lead Optimization

Programs developing horseradish peroxidase (HRP)-based GDEPT systems—where HRP is targeted to tumors via antibody, polymer, or gene delivery—require prodrugs that exhibit the 5-fluoro-associated 'slow oxidation, high cytotoxicity' paradox. 5-Fluoro-1-methylindole-3-acetic acid provides the 5-fluoro electron-withdrawing motif essential for this mechanism while its N-methyl group offers the potential for improved pharmacokinetic properties compared to the non-methylated 5-F-IAA lead [1]. The demonstrated in vivo tumor exposure of 5-F-IAA (~200 µM tumor concentration at 50 mg/kg, AUC ~20 mM·min, ~2× the in vitro 90-99% cell kill threshold) provides a pharmacokinetic benchmark against which the N-methyl analogue can be compared in biodistribution studies [2].

Auxin Signaling Pathway Deconvolution Using Pharmacological Tools

Plant biologists investigating the molecular basis of auxin signaling can employ 5-fluoro-1-methylindole-3-acetic acid to probe whether N-methylation alters the pathway selectivity profile established for 5-F-IAA—namely, selective TIR1/AFB transcriptional activation without ABP1-mediated protoplast swelling [1]. This compound serves as a critical comparator in structure-signaling relationship studies aimed at defining the structural determinants of auxin receptor subtype selectivity, complementing the known discriminatory properties of 5-F-IAA (TIR1/AFB-selective) and PEO-IAA (ABP1-selective) [2].

Structure-Cytotoxicity Relationship Studies for Halogenated IAA Prodrugs

Medicinal chemistry teams exploring the SAR of halogenated indole-3-acetic acid prodrugs for peroxidase-mediated cancer therapy require 5-fluoro-1-methylindole-3-acetic acid as a key compound in systematic substitution matrices. This scaffold uniquely enables the deconvolution of electronic effects (5-F: electron-withdrawing, essential for HRP-mediated cytotoxic activation, achieving surviving fractions <10⁻³) from steric and pharmacokinetic effects (1-CH₃: increased lipophilicity, blocked N-dealkylation), which cannot be independently varied in either 5-F-IAA or 1-Me-IAA alone [1]. Comparative cytotoxicity screening against V79 or human tumor cell lines under standardized HRP activation conditions will quantify the contribution of each substituent to the overall therapeutic index [2].

Physicochemical Profiling and Formulation Development for Indole Acetic Acid Prodrugs

Preformulation scientists evaluating the developability of IAA-based prodrugs need the dual-substituted compound to assess how combined N-methylation and 5-fluorination affect key pharmaceutical properties: solid-state stability (as reflected in melting point), solubility in biorelevant media, LogP-dependent membrane partitioning, and chemical stability under physiological conditions [1]. The target compound bridges the property gap between the more polar 5-F-IAA (mp 139-143 °C, pKa 4.41) and the more lipophilic but non-fluorinated 1-Me-IAA (mp 126-128 °C, LogP 1.81), providing a reference point for property-based analogue ranking and salt/cocrystal screening [2].

Quote Request

Request a Quote for 5-Fluoro-1-methylindole-3-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.